Cas no 1105190-97-3 (ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate)
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate
- ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
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- MDL: MFCD16653106
- Inchi: 1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3
- InChI Key: DTJXMBZGNOWSCP-UHFFFAOYSA-N
- SMILES: O1C(C(OCC)=O)=NC(C2=NC=CN=C2)=N1
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E287516-100mg |
ethyl 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E287516-500mg |
ethyl 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 500mg |
$ 320.00 | 2022-06-05 | ||
| TRC | E287516-1g |
ethyl 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 1g |
$ 475.00 | 2022-06-05 | ||
| Chemenu | CM469718-250mg |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM469718-500mg |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM469718-1g |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-236611-0.05g |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95% | 0.05g |
$81.0 | 2024-06-19 | |
| Enamine | EN300-236611-0.1g |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95% | 0.1g |
$120.0 | 2024-06-19 | |
| Enamine | EN300-236611-0.25g |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95% | 0.25g |
$172.0 | 2024-06-19 | |
| Enamine | EN300-236611-0.5g |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
1105190-97-3 | 95% | 0.5g |
$320.0 | 2024-06-19 |
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate Suppliers
ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-(Pyrazin-2-yl)-1,2,4-Oxadiazole-5-carboxylate: A Comprehensive Overview
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate, with the CAS number 1105190-97-3, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the pyrazine ring further enhances its chemical versatility, making it a valuable molecule for various applications.
The oxadiazole core of this compound is known for its stability and ability to participate in diverse chemical reactions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules. For instance, researchers have explored its role in the development of novel antimicrobial agents, where the pyrazine moiety contributes to enhanced binding affinity with target enzymes. This dual functionality makes ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate a promising candidate for drug discovery programs.
One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. The carboxylic acid ester group at position 5 can be readily converted into other functional groups, such as amides or acids, enabling the creation of derivative compounds with tailored properties. This flexibility has been exploited in recent studies to develop targeted drug delivery systems, where the molecule serves as a scaffold for attaching ligands that enhance cellular uptake.
From a synthetic perspective, ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate can be synthesized via a multi-step process involving condensation reactions and cyclization. The synthesis typically begins with the preparation of an appropriate diketone or diacid derivative, followed by reaction with an amine to form the oxadiazole ring. The introduction of the pyrazine substituent requires careful control of reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound.
The physical properties of ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate are also worth noting. It exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Additionally, it is sparingly soluble in common organic solvents but shows enhanced solubility in polar aprotic solvents like dimethylformamide (DMF). These properties make it suitable for applications in both solution-phase and solid-state chemistry.
In terms of biological activity, this compound has demonstrated moderate antioxidant properties, which could be attributed to its conjugated system and electron-withdrawing groups. Recent in vitro studies have shown that it can scavenge free radicals more effectively than some conventional antioxidants. This suggests potential applications in the development of nutraceuticals or cosmeceuticals aimed at combating oxidative stress.
The integration of ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate into materials science has also been explored. Its ability to form stable coordination complexes with metal ions has led to its use as a ligand in constructing metallopolymers and hybrid materials. These materials exhibit unique electronic and mechanical properties, making them candidates for advanced sensors or energy storage devices.
In conclusion, ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS No: 1105190973) is a multifaceted compound with diverse applications across various scientific domains. Its structural features and chemical reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and beyond.
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